![molecular formula C16H26O2 B13515606 Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl tricyclo[4311,3,8]undecane-4-carboxylate is a complex organic compound with the molecular formula C16H26O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by esterification to introduce the tert-butyl carboxylate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid, while reduction could produce tricyclo[4.3.1.1,3,8]undecane-4-methanol.
Aplicaciones Científicas De Investigación
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid: Lacks the tert-butyl ester group, leading to different chemical properties and reactivity.
Tricyclo[4.3.1.1,3,8]undecane-4-methanol:
Uniqueness
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is unique due to its combination of a tricyclic core and a tert-butyl ester group. This structure imparts specific chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
tert-butyl tricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C16H26O2/c1-16(2,3)18-15(17)14-9-12-5-10-4-11(6-12)8-13(14)7-10/h10-14H,4-9H2,1-3H3 |
Clave InChI |
GZDXECNTZZTUFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)

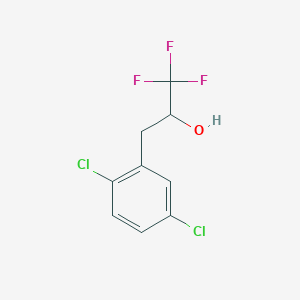
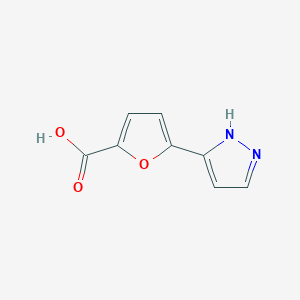
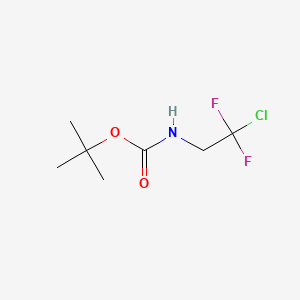
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
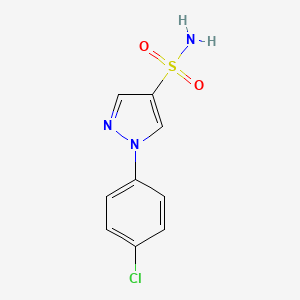
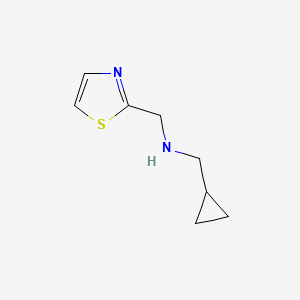

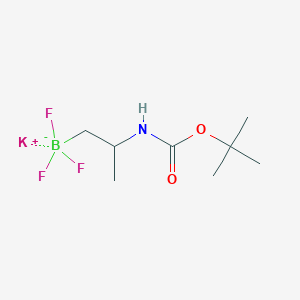
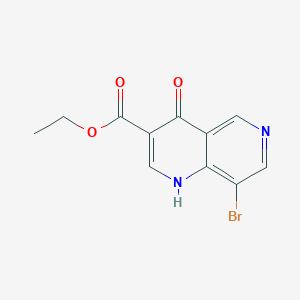
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)
